Octadeca-1,3-diyne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octadeca-1,3-diyne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1H,4,6,8-18H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYGZYKUEKYZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625363 | |
| Record name | Octadeca-1,3-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66363-15-3 | |
| Record name | Octadeca-1,3-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the 1,3 Diyne Functional Group in Contemporary Organic and Materials Chemistry
The 1,3-diyne functional group, consisting of two conjugated carbon-carbon triple bonds, is a highly versatile and reactive moiety that plays a crucial role in modern chemistry. nih.gov This structural feature imparts unique electronic and physical properties to molecules, making them valuable precursors in a wide array of chemical transformations and material applications.
In organic synthesis, the conjugated diyne system is a powerful building block for constructing complex molecular architectures. The high energy of the triple bonds and the linear arrangement of the sp-hybridized carbons allow for a variety of reactions. nih.gov These include cycloaddition reactions, metal-catalyzed coupling reactions, and various addition reactions that can proceed with high chemo- and regioselectivity. ulsu.ru The ability to functionalize the diyne at different positions allows for the synthesis of diverse structures found in natural products, pharmaceuticals, and functional organic materials. nih.gov Common synthetic methods to create the 1,3-diyne unit itself include classical coupling reactions like the Glaser, Eglinton, and Hay couplings, which involve the oxidative dimerization of terminal alkynes. organic-chemistry.org More advanced methods, such as the Cadiot-Chodkiewicz coupling, allow for the synthesis of unsymmetrical diynes. organic-chemistry.org
In materials chemistry, the 1,3-diyne group is of paramount importance as a monomer for the synthesis of conjugated polymers, most notably polydiacetylenes (PDAs). researchgate.net These materials are created through a unique solid-state polymerization process known as topochemical polymerization. ulsu.ruwikipedia.org The resulting polymers feature a fully conjugated backbone of alternating double and triple bonds, which is responsible for their distinctive electronic and optical properties. researchgate.net This π-conjugated system allows for the delocalization of electrons, leading to applications in organic electronics, nonlinear optical materials, and sensing devices. nih.gov
| Reaction Type | Description | Significance |
|---|---|---|
| Topochemical Polymerization | A solid-state 1,4-addition reaction initiated by UV light or heat, where aligned diyne monomers form a conjugated polymer. ulsu.ruresearchgate.net | Forms highly ordered, crystalline polydiacetylenes (PDAs) with unique chromic properties. researchgate.net |
| Cycloaddition Reactions | The diyne unit can participate in reactions like the Diels-Alder reaction to form cyclic and polycyclic structures. | Enables the construction of complex molecular frameworks from relatively simple precursors. |
| Metal-Catalyzed Coupling | Reactions such as Sonogashira or Cadiot-Chodkiewicz couplings can be used to further functionalize the diyne or create unsymmetrical diynes. organic-chemistry.org | Provides pathways to a vast range of substituted alkynes and complex conjugated systems. |
| Hydrofunctionalization | The addition of H-X across one of the triple bonds, which can be challenging to control due to the presence of two reactive sites. ulsu.ru | Leads to the formation of functionalized enynes, which are also valuable synthetic intermediates. ulsu.ru |
Overview of Long Chain Conjugated Diyne Systems in Advanced Chemical Research
Long-chain conjugated diynes, such as Octadeca-1,3-diyne, are a specific class of diynes that are instrumental in the development of advanced functional materials. The long alkyl chain is not merely a passive component; it plays a critical role in the self-assembly and subsequent polymerization of these monomers.
The primary application of these molecules is in the formation of polydiacetylenes (PDAs) through topochemical polymerization. sigmaaldrich.com For this reaction to occur, the diyne monomers must be precisely aligned in a crystalline lattice. ulsu.ruwikipedia.org The long hydrophobic alkyl chains, like the C14H29 tail of this compound, facilitate this ordered packing through van der Waals interactions, allowing the reactive diyne rods to align at the specific distance and orientation required for polymerization upon exposure to UV radiation or heat. ulsu.rusigmaaldrich.com This process converts the crystalline monomer into a macroscopic, single-crystal polymer, preserving the initial structural order. ulsu.ru
The resulting PDAs exhibit remarkable chromic properties. nih.gov Typically, the initial polymer is a deep blue color, which is attributed to the highly ordered, planar conformation of its conjugated backbone. researchgate.net This "blue phase" is metastable and highly sensitive to external stimuli. guidechem.com When subjected to environmental changes such as heat (thermochromism), mechanical stress, or the binding of specific analytes to side chains, the polymer backbone twists and its effective conjugation length is reduced. nih.govsigmaaldrich.com This conformational change induces a dramatic and often reversible color transition to a red or yellow phase, which is accompanied by the emergence of fluorescence. nih.gov
This unique stimulus-responsive behavior makes PDAs derived from long-chain diynes highly attractive for sensor applications. researchgate.netnih.gov By modifying the hydrophilic head group of the diyne monomer, receptors for specific targets like viruses, bacteria, toxins, or nucleic acids can be incorporated. nih.govsigmaaldrich.com The binding of the target analyte perturbs the polymer side chains, triggering the blue-to-red color transition and providing a simple, label-free method of detection. nih.govsigmaaldrich.com Research has shown that diacetylenes with shorter alkyl chains, including C18 variants, can lead to sensors with enhanced sensitivity to external perturbations. nih.govresearchgate.net
| Property | Description | Application |
|---|---|---|
| Topochemical Polymerization | Occurs in the solid state, initiated by UV light or heat, requiring specific monomer packing. ulsu.ru | Synthesis of large, highly ordered polymer single crystals. ulsu.ru |
| Conjugated Backbone | Features an alternating ene-yne (double-triple bond) structure, resulting in extensive π-electron delocalization. researchgate.net | Organic electronics, nonlinear optics, conducting materials. nih.gov |
| Chromism (e.g., Thermochromism) | Undergoes a distinct blue-to-red color change in response to stimuli like heat, pH, or mechanical stress. nih.govsigmaaldrich.com | Temperature indicators, stress sensors, smart packaging. researchgate.net |
| Functionalization | The side chains (R-groups) of the diyne monomer can be easily modified with various chemical functionalities. researchgate.net | Development of highly specific chemical and biological sensors (biosensors). nih.govsigmaaldrich.com |
Polymerization Studies of Octadeca 1,3 Diyne Derivatives and Diyne Containing Monomers
Solution-Phase Polymerization of Diyne-Derived Monomers
While solid-state polymerization offers unparalleled control over polymer structure, reactions in the solution phase provide greater processing flexibility. For diynes, solution-phase polymerization often involves the self-assembly of monomers prior to the polymerization step.
Diyne-containing amphiphiles, which possess both hydrophilic and hydrophobic segments, can spontaneously self-assemble in aqueous solutions to form various nanostructures, such as micelles and vesicles. mdpi.com These ordered assemblies can bring the reactive diyne units into close proximity, mimicking the conditions of a topochemical reaction. nih.gov
Subsequent irradiation with UV light induces the 1,4-addition polymerization of the assembled diynes, resulting in the formation of stable, covalently-linked polymeric nanostructures. bohrium.comrsc.org This photopolymerization process effectively "freezes" the self-assembled architecture, leading to robust polydiacetylene-based micelles or vesicles. rsc.org The polymerization of these diacetylene surfactants is known to follow first-order reaction kinetics. mdpi.com These photopolymerized systems are valuable in the development of materials for biosensing and delivery applications. nih.govrsc.org
Free-radical polymerization offers another route to synthesizing polymers from diyne-containing monomers. This process involves the classic steps of initiation, propagation, and termination. purdue.eduethz.ch A radical initiator is used to create an initial radical species, which then attacks a monomer to begin the polymer chain growth. purdue.edu
The diradical generated from the Bergman cyclization of 3,4-benzocyclodec-3-ene-1,5-diyne has been shown to successfully initiate the radical polymerization of various monomers. nih.gov In such systems, the polymerization rate and the degree of polymerization suggest that the polymer primarily propagates as a monoradical, a mechanism influenced by the potential for chain transfer. nih.gov
Furthermore, radical initiators have been applied to diyne systems in aqueous dispersions. Water-soluble initiators, such as potassium peroxodisulfate and various azo-type compounds, can induce the solid-state polymerization of butadiyne nanocrystals suspended in water. nih.gov This method combines aspects of solid-state and solution-phase techniques, where the reaction itself is topochemical within the nanocrystal, but the initiation is provided by a radical species from the surrounding solution. nih.gov
Supramolecular Approaches to Controlled Polymerization of Octadeca-1,3-diyne Derivatives and Diyne-Containing Monomers
The precise control over the polymerization of diyne monomers, including derivatives of this compound, is crucial for tailoring the properties of the resulting polydiacetylene materials. Supramolecular chemistry offers a powerful toolkit to direct the assembly of monomers prior to polymerization, thereby influencing the structure and function of the final polymer. This section explores the use of self-assembly, hierarchical organization, and homochiral polymerization strategies to achieve controlled polymerization of diyne-containing systems.
Self-Assembly and Hierarchical Organization for Directed Polymerization
The topochemical polymerization of diynes is highly dependent on the crystalline packing of the monomer units. Supramolecular self-assembly provides a mechanism to pre-organize diyne-containing molecules into well-defined architectures, which can then be stabilized by polymerization.
One notable example involves peptide amphiphiles functionalized with a diacetylene group within their long alkyl tails. These molecules can self-assemble in aqueous solutions to form stable β-sheet fibers that are micrometers in length. acs.orgnih.gov The tight molecular packing within these self-assembled fibers facilitates the polymerization of the diacetylene units upon exposure to UV light. acs.org A systematic study on two such peptide amphiphiles, differing only by the length of their alkyl chains (23 and 25 carbon atoms), revealed significant differences in their assembly, stability, and polymerization behavior, highlighting the subtlety of these self-assembly processes. acs.orgnih.gov
Similarly, fullerene (C60) derivatives bearing a single alkyl chain with a diacetylene moiety have been shown to self-assemble into lamellar arrays in thin films. acs.org This pre-organization allows for solid-state polymerization of the diacetylene groups, which in turn enhances the structural stability of the self-organized morphologies. acs.org
Hierarchical structuring of polydiacetylenes can be achieved through the self-assembly of macromonomers. For instance, functional diacetylene macromonomers equipped with an oligopeptide segment can self-assemble into supramolecular polymers with a tubular double-helical quaternary structure in organic solutions. nih.gov Subsequent UV irradiation converts these supramolecular polymers into the corresponding polydiacetylenes while retaining the hierarchical structure. nih.gov
Table 1: Examples of Self-Assembled Diyne-Containing Monomers for Directed Polymerization
| Monomer Type | Self-Assembled Structure | Polymerization Method | Key Findings |
| Peptide Amphiphiles with Diacetylene Tails | β-sheet fibers | UV irradiation | Stability and polymerization behavior are highly sensitive to alkyl chain length. acs.orgnih.gov |
| C60 Fullerene with Diacetylene Alkyl Chain | Lamellar arrays | Solid-state polymerization | Self-assembly is key to the packing ability and subsequent stabilization through polymerization. acs.org |
| Diacetylene Macromonomers with Oligopeptide Segments | Tubular double-helical structures | UV irradiation | Retention of hierarchical structure after polymerization. nih.gov |
Supramolecular Assembly-Enabled Homochiral Polymerization Strategies
The generation of homochiral polymers from prochiral or racemic monomers is a significant challenge in polymer chemistry. Supramolecular assembly offers a promising avenue to control the chirality of the resulting polymers. The phenomenon of chiral amplification, where a small chiral bias is significantly enhanced in a supramolecular assembly, is a key principle in these strategies. nih.govtue.nl
In the context of diyne polymerization, the transfer of chirality from a molecular level to a supramolecular and then to a polymeric level is of great interest. nih.gov While direct studies on this compound are limited, research on other diyne systems demonstrates the feasibility of this approach. For instance, the formation of helical supramolecular polymers can be directed by chiral components, leading to a preferred handedness in the final polymer.
One strategy involves the co-assembly of chiral and achiral molecules. The "sergeants-and-soldiers" principle, where a small amount of a chiral "sergeant" molecule directs the packing of achiral "soldier" molecules, can lead to a significant amplification of chirality in the resulting supramolecular structure. nih.gov This has been demonstrated in the supramolecular copolymerization of chiral and achiral perylenediimide dyes, where the co-assemblies exhibit controlled nanofiber length and amplified optical activity. nih.gov
Furthermore, the self-assembly of short oligonucleotides, such as oligomers of deoxyadenosine (B7792050) monophosphate ((dA)n 3′p), with cyanuric acid can lead to supramolecular assemblies. sci-hub.st When a condensing agent is added, these assemblies undergo selective, non-enzymatic polymerization. sci-hub.st Significantly, mixtures of D- and L-(dA)5 3′p form homochiral covalent polymers, demonstrating that self-sorting of racemic monomers and covalent bond formation occur exclusively in homochiral assemblies. sci-hub.st
The concept of homochiral evolution has been explored in the self-assembly of chiral polymers and block copolymers, where the chiral bias is transferred from the molecular level to helical chain conformations and then to hierarchical helical superstructures. nih.gov These principles can be extended to the design of supramolecular systems for the homochiral polymerization of diyne derivatives.
Table 2: Strategies for Supramolecular Assembly-Enabled Homochiral Polymerization
| Strategy | Description | Example System | Outcome |
| Chiral Amplification | A small initial chiral bias is amplified in a dynamic supramolecular system. nih.govtue.nl | Copolymers of biphenylylacetylenes | Enhancement of macromolecular helicity. tue.nl |
| "Sergeants-and-Soldiers" Principle | A small amount of a chiral molecule directs the assembly of achiral molecules. nih.gov | Chiral and achiral perylenediimide dyes | Chirality amplification and control over supramolecular structure. nih.gov |
| Self-Sorting of Racemic Monomers | Racemic monomers self-sort into homochiral assemblies prior to polymerization. sci-hub.st | D- and L-(dA)5 3′p oligonucleotides | Formation of homochiral covalent polymers. sci-hub.st |
| Homochiral Evolution | Transfer of chirality across different length scales, from molecular to hierarchical structures. nih.gov | Chiral polylactide-containing block copolymers | Formation of twisted lamellae and helical phases. nih.gov |
Applications of Octadeca 1,3 Diyne and Poly Octadeca 1,3 Diyne Materials in Advanced Fields
Materials Science Applications
In materials science, the utility of Octadeca-1,3-diyne is centered on its ability to be converted into polydiacetylenes (PDAs), a class of conjugated polymers, and to be integrated into complex, functional supramolecular systems.
The conversion of diyne monomers like this compound into polydiacetylenes occurs through a solid-state reaction known as topochemical polymerization. ulsu.ru This process is a diffusionless transformation where the monomer units react in their crystal lattice without significant movement, preserving the crystal's order in the resulting polymer. ulsu.ru The result is a highly regular, one-dimensional polymer with a conjugated ene-yne backbone, which is responsible for the material's unique electronic and optical properties. ulsu.ru
The synthesis of polydiacetylenes is critically dependent on the precise arrangement of the diyne monomers in the crystalline state. For a successful 1,4-addition polymerization to occur, the monomer molecules must be packed in a specific orientation that allows the terminal carbon atoms of adjacent diyne moieties to react. ulsu.ru This reaction is typically initiated by thermal annealing or exposure to high-energy radiation, such as UV or gamma rays. researchgate.net
The design of precursors involves ensuring that the monomer, in this case, this compound, crystallizes in a reactive lattice. The long C14 alkyl chain plays a significant role in guiding the molecular packing through van der Waals interactions. The ideal spatial parameters for the topochemical polymerization of 1,3-diynes are well-established.
Table 1: Ideal Spatial Parameters for Topochemical Polymerization of Diyne Monomers
| Parameter | Ideal Value | Description |
|---|---|---|
| Repeat Distance (d) | ~5 Å | The stacking distance between adjacent monomer units along the polymerization axis. |
| Tilt Angle (θ) | ~45° | The angle of the diyne rod with respect to the stacking axis. |
Achieving a crystalline form of this compound that satisfies these geometric constraints is the essential first step in synthesizing its corresponding polydiacetylene.
A unique advantage of topochemical polymerization is that the high degree of order in the monomer crystal is directly transferred to the polymer. This method allows for the synthesis of macroscopic, nearly defect-free polymer single crystals, which is not achievable through conventional polymer synthesis and processing techniques. ulsu.ru The orientation of the polymer chains is therefore predetermined by the orientation of the molecules in the parent monomer crystal.
The molecular structure of this compound, with its distinct diyne core and long nonpolar tail, makes it a candidate for building ordered supramolecular structures. These assemblies are formed through non-covalent interactions, primarily van der Waals forces between the alkyl chains, and can lead to the creation of materials with emergent functionalities.
The self-assembly of diyne-containing molecules can lead to a variety of ordered nanoarchitectures. While many advanced structures are formed from amphiphilic diynes (containing both hydrophilic and hydrophobic parts), the principles of controlled aggregation can also apply to purely lipophilic molecules like this compound. Through crystal engineering, it is possible to guide the assembly of these monomers into well-defined one-, two-, or three-dimensional networks. researchgate.netresearchgate.net
The polymerization of these pre-organized assemblies "locks in" the supramolecular structure, creating robust nano-objects. For example, diacetylenes can form nanotubes, vesicles, or flat sheets. The subsequent polymerization within these structures yields the corresponding polymer nanoarchitectures, which retain the morphology of the original monomer assembly. This strategy provides a powerful method for fabricating materials with precisely controlled shapes and sizes at the nanoscale.
The most significant functionality of polydiacetylene-based assemblies is their photoresponsive nature. The polymerization of crystalline this compound is itself a photo-initiated process, where UV light triggers the formation of the conjugated polymer backbone. researchgate.net This newly formed backbone imparts dramatic optical properties to the material, which typically appears intensely colored (e.g., blue or red) due to the extensive π-electron delocalization.
The resulting poly(this compound) assembly is chromically responsive. The conjugated backbone is sensitive to environmental perturbations. Stimuli such as heat, mechanical stress, or changes in the chemical environment can cause a conformational change in the polymer backbone, altering the effective conjugation length. This change is accompanied by a distinct color transition, often from blue to red, which is also associated with a shift from a non-fluorescent to a fluorescent state. This photoresponsive behavior makes these materials highly attractive for applications in sensing and smart coatings.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
Supramolecular Material Design and Functionality
Role in Molecular Conductors and Crystal Engineering
The highly conjugated backbone of poly(this compound), formed through the topochemical polymerization of this compound monomers, presents a compelling platform for the development of molecular conductors. This polymerization process, occurring within a crystalline lattice, results in the formation of exceptionally aligned polymer chains. Such alignment is a critical factor in achieving anisotropic electrical conductivity, where charge transport is significantly more efficient along the polymer backbone compared to perpendicular directions. The delocalized π-electron systems along the conjugated chain serve as pathways for charge carriers, and their regular, periodic arrangement within the crystal structure facilitates this transport. The electrical properties of similar polydiacetylene systems have been a subject of detailed study, with investigations into how factors like doping with iodine can enhance conductivity. For instance, studies on poly[5,7-dodecadiyn-1,12-diol-bis(n-butoxy carbonylmethyl urethane)] gels showed a significant increase in both AC and DC conductivity upon doping. kpi.ua
In the domain of crystal engineering, this compound is a valuable building block due to its linear, rod-like structure. This geometry can be leveraged to direct the packing of molecules within a crystal. By modifying the this compound structure with specific functional groups, it is possible to control intermolecular interactions, such as hydrogen bonding, to achieve desired crystal symmetries and packing arrangements. acs.org This control is fundamental for designing materials with tailored electronic and optical properties. The solid-state polymerization of diacetylenes is highly dependent on the precise arrangement of the monomers in the crystal, a principle that is central to topochemical reactions. researchgate.netresearchgate.net The ability to form well-ordered polymer structures through single-crystal-to-single-crystal polymerization opens avenues for creating highly conductive organic materials. researchgate.net
| Property | Description | Significance in this compound Systems |
|---|---|---|
| Anisotropic Conductivity | Electrical conductivity that is directionally dependent. | Higher conductivity along the aligned polymer chains of poly(this compound) is crucial for applications in molecular wires and electronic circuits. |
| Topochemical Polymerization | A solid-state reaction where the crystal lattice of the monomer controls the stereochemistry of the polymer. | Enables the synthesis of highly ordered, single-crystal poly(this compound), which is essential for maximizing charge transport. researchgate.netresearchgate.net |
| Crystal Engineering | The design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. | Allows for the precise control of molecular packing of this compound monomers to facilitate efficient polymerization and to tailor the electronic properties of the resulting polymer. acs.org |
Self-Healing Crystal Systems Based on Diyne Chemistry
The chemistry of diynes, including this compound, provides a unique foundation for the creation of self-healing crystal systems. This capability is rooted in the topochemical polymerization of diyne monomers. When a crystal composed of suitably aligned diyne molecules is fractured, the mechanical stress or external stimuli like UV irradiation can trigger polymerization across the cracked surfaces. This process forms strong, covalent polydiyne chains that bridge the gap, effectively repairing the damage and restoring the crystal's mechanical integrity. digitellinc.com
The effectiveness of this self-healing mechanism is critically dependent on the precise alignment of the diyne monomers within the crystal lattice. For polymerization to successfully mend a fracture, the reactive ends of the diyne units on the opposing faces of the crack must be in close proximity and have the correct orientation. While much of the research in self-healing materials has focused on soft polymers, the principles of dynamic covalent bond formation are being extended to molecular crystals. digitellinc.comwiley-vch.de The long alkyl chains present in this compound can contribute to the necessary molecular mobility and alignment required for the healing process. Research in this area aims to optimize crystal packing and monomer design to improve the efficiency and speed of the self-healing response.
Catalysis Research Involving Diyne Structures
Role of Diyne Derivatives in Asymmetric Catalysis
Derivatives of diynes are emerging as significant scaffolds in the field of asymmetric catalysis. While this compound itself is not typically a ligand, its derivatives, functionalized with chiral moieties, serve as rigid backbones for positioning catalytically active groups in a well-defined three-dimensional space. This structural rigidity is advantageous in creating a specific chiral environment around a metal center, which is essential for controlling the stereochemical outcome of a reaction and achieving high enantioselectivity. researchgate.netoup.com
Chiral diyne-based ligands have been successfully employed in various asymmetric transformations. For instance, axially chiral diyne "ligands" have been developed for boron-catalyzed asymmetric hydrogenation reactions, where they demonstrated superior reactivity and enantioselectivity compared to their diene counterparts. researchgate.netoup.com This improvement is attributed to the distinct electronic and steric properties of the diyne unit, which can lead to a more rigid and well-defined catalyst-substrate complex. The modular synthesis of these diyne derivatives allows for systematic tuning of the ligand structure to optimize catalytic performance for specific reactions, such as the enantioselective addition of diynes to aldehydes. acs.org
Diyne-Containing Scaffolds in Radical and Transition Metal Catalysis
Diyne-containing scaffolds are versatile platforms in both radical and transition metal-catalyzed reactions due to their unique electronic and structural characteristics. The electron-rich triple bonds of the diyne moiety can coordinate to transition metals, thereby modifying the metal center's electronic properties and influencing its catalytic activity. nih.govrsc.orgresearchgate.net The linear geometry of the diyne unit is instrumental in constructing ligands with specific bite angles and coordination geometries, which are critical parameters for controlling selectivity in catalytic processes. nih.govrsc.org Transition metal-catalyzed C-H functionalization and annulation reactions using 1,3-diynes as coupling partners have become a straightforward method for synthesizing complex heterocyclic compounds. nih.govresearchgate.net
In the realm of radical chemistry, diyne scaffolds can be utilized to generate and stabilize radical intermediates. The π-systems of the diyne can interact with radical centers, leading to delocalization of the unpaired electron and influencing the stability and selectivity of radical-mediated transformations. Radical cascade cyclizations of enynes and diynes have emerged as a powerful strategy for constructing carbocyclic and heterocyclic structures. researchgate.netnih.gov Researchers are actively exploring the use of diyne-functionalized molecules to develop novel catalytic systems for a wide range of organic transformations, including cyclopolymerization to form functional polyacetylenes. nih.gov
| Catalysis Type | Role of Diyne Scaffold | Example Application |
|---|---|---|
| Asymmetric Catalysis | Provides a rigid, chiral backbone for ligands to control enantioselectivity. | Boron-catalyzed asymmetric hydrogenation of silyl (B83357) enol ethers using axially chiral diyne ligands. researchgate.netoup.com |
| Transition Metal Catalysis | Coordinates to metal centers, influencing their electronic properties and reactivity; acts as a versatile coupling partner. | Rhodium-catalyzed C-H activation and spirocyclization reactions for the synthesis of spiroindenes. acs.org |
| Radical Catalysis | Participates in and directs radical cascade reactions to form complex cyclic structures. | Organophotoredox-catalyzed divergent vinyl radical-mediated cascade annulations of 1,6-enynes. nih.gov |
Advanced Spectroscopic and Analytical Characterization of Octadeca 1,3 Diyne Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Octadeca-1,3-diyne, providing precise information about the hydrogen and carbon atomic framework.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental proof of the this compound structure. The ¹H NMR spectrum is characterized by signals corresponding to the terminal alkyne proton, protons adjacent to the diyne system, the long saturated alkyl chain, and the terminal methyl group. The ¹³C NMR spectrum provides complementary data, with distinct signals for the four sp-hybridized carbons of the diyne moiety and the sp³-hybridized carbons of the tetradecyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 (≡C-H) | ~1.9 - 2.1 | ~65 - 70 |
| C2 (-C≡) | - | ~68 - 73 |
| C3 (≡C-) | - | ~75 - 80 |
| C4 (-C≡) | - | ~78 - 83 |
| C5 (-CH₂-) | ~2.2 - 2.4 | ~19 - 22 |
| C6-C17 (-CH₂-) | ~1.2 - 1.6 | ~22 - 32 |
| C18 (-CH₃) | ~0.8 - 0.9 | ~14 |
The chemical shifts are reported in parts per million (ppm) relative to an internal standard like Tetramethylsilane (TMS). rsc.orgresearchgate.net The distinct chemical shifts of the acetylenic carbons (C1-C4) are particularly diagnostic for confirming the diyne functionality. organicchemistrydata.org
Two-dimensional NMR experiments are indispensable for confirming the precise connectivity of the atoms within the this compound molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edulibretexts.org This technique would confirm the assignment of each -CH₂- group in the alkyl chain and verify the connection of the terminal alkyne proton to C1. researchgate.net
Table 2: Key Expected HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) | Inference |
| H1 (on C1) | C2, C3 | Confirms connectivity across the alkyne system. |
| H5 (on C5) | C3, C4, C6 | Establishes the link between the alkyl chain and the diyne moiety. |
| H18 (on C18) | C16, C17 | Confirms the terminal methyl group's position. |
These 2D NMR techniques provide an unambiguous and detailed map of the molecular structure, leaving no doubt as to the identity and isomeric purity of this compound. columbia.edumdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, offering valuable information about the functional groups present. scielo.org.mxrsc.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong C-H stretching vibrations from the long alkyl chain. Key diagnostic peaks include a sharp, moderate absorption for the terminal ≡C-H stretch and a weak but characteristic C≡C stretching vibration.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. Therefore, the C≡C stretching modes of the diyne system, which are often weak in the IR spectrum, typically give rise to strong and sharp signals in the Raman spectrum. nih.govusp.br This makes Raman an excellent complementary technique for characterizing the diyne functionality. aps.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| ≡C-H Stretch (C1) | ~3300 | Medium, Sharp | Medium |
| C-H Asymmetric/Symmetric Stretch (Alkyl) | 2850 - 2960 | Strong | Strong |
| C≡C Stretch | 2100 - 2260 | Weak / Medium | Strong |
| C-H Bend (Alkyl) | 1375 - 1470 | Medium | Medium |
The presence of a strong signal in the ~2200 cm⁻¹ region of the Raman spectrum is a definitive indicator of the conjugated diyne system. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoreaction Monitoring
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the diyne functionality in this compound results in absorption of ultraviolet radiation. While the absorption may be relatively weak and occur at shorter wavelengths compared to more extended conjugated systems, it is a characteristic feature.
The primary application of UV-Vis spectroscopy for this compound is in monitoring photoreactions. Diynes are known to undergo topochemical polymerization upon exposure to UV or gamma radiation, forming highly conjugated polydiacetylene polymers. This polymerization leads to the formation of an extended π-electron system, which results in strong absorption in the visible region of the spectrum, often causing a distinct color change (e.g., from colorless to blue or red).
The progress of this reaction can be quantitatively monitored by observing the decrease in the diyne monomer's UV absorbance and the corresponding increase in the polymer's characteristic visible absorbance bands over time. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). chromatographyonline.commdpi.com This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₈H₃₀. HRMS would be used to measure the mass of its molecular ion ([M]+ or [M+H]+) and compare it to the calculated theoretical mass. mdpi.com
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₃₀ |
| Calculated Monoisotopic Mass | 246.234751 u |
| Expected HRMS Measurement (e.g., [M+H]⁺) | 247.242576 u |
Observing a mass that matches the calculated value to within a few parts per million provides definitive confirmation of the compound's elemental composition, complementing the structural information obtained from NMR. rsc.org
X-Ray Diffraction (XRD) for Solid-State Structure Analysis
X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of crystalline materials. By analyzing the scattering pattern of X-rays that have been diffracted by the electron clouds of atoms in a crystal lattice, researchers can determine key structural parameters. This technique is indispensable for the solid-state characterization of compounds like this compound, offering insights into its molecular conformation, intermolecular interactions, and the organization of molecules in both single crystals and larger assemblies.
Single-Crystal X-Ray Diffraction for Molecular and Crystal Structures
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules within a crystal. uhu-ciqso.esresearchgate.net To perform this analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined with high precision.
For a long-chain molecule like this compound, SC-XRD would reveal critical structural details. The analysis would confirm the near-linear geometry of the conjugated diyne core (C≡C-C≡C) and the flexible, all-trans conformation often adopted by the long alkyl chain to maximize packing efficiency. rsc.org Key molecular parameters such as the bond lengths of the carbon-carbon single, double, and triple bonds, as well as the bond angles along the hydrocarbon chain and within the diyne moiety, can be accurately measured.
Table 1: Illustrative Single-Crystal XRD Data for this compound This data is hypothetical and serves as an example of typical crystallographic parameters.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₃₀ |
| Formula Weight | 246.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.50 |
| b (Å) | 7.80 |
| c (Å) | 38.50 |
| α (°) | 90 |
| β (°) | 95.0 |
| γ (°) | 90 |
| Volume (ų) | 1645.0 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 0.995 |
| C≡C Bond Length (Å) | 1.20 |
| C-C (sp-sp) Bond Length (Å) | 1.38 |
| C-C (sp-sp²) Bond Length (Å) | 1.45 |
Powder X-Ray Diffraction for Polymeric and Self-Assembled Systems
While single-crystal XRD provides the most detailed structural information, it requires a suitable single crystal, which can be challenging to grow. Powder X-ray diffraction (PXRD) is a complementary technique used for the characterization of polycrystalline or microcrystalline solids, which are more commonly encountered. researchgate.netrsc.org This method is particularly valuable for studying the structure of polymeric materials derived from this compound or its self-assembled systems, such as monolayers or thin films. harvard.edubeilstein-journals.org
In a PXRD experiment, a sample containing a large number of randomly oriented crystallites is exposed to an X-ray beam. The diffracted X-rays form a pattern of concentric cones that are detected as a series of peaks at specific diffraction angles (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.
For self-assembled systems of this compound, PXRD can be used to:
Identify Crystalline Phases: The positions and intensities of the diffraction peaks can be used to identify the crystalline form of the material.
Determine Lattice Parameters: The peak positions can be indexed to determine the unit cell dimensions of the crystallites. In self-assembled monolayers, this can provide information about the packing arrangement of the molecules. researchgate.net
Assess Crystallinity: The sharpness of the diffraction peaks is related to the degree of crystalline order. Broad peaks suggest a more amorphous or poorly ordered material, while sharp peaks indicate a high degree of crystallinity.
Study Phase Transitions: PXRD can be used to monitor changes in the crystal structure as a function of temperature or other external stimuli.
For example, if this compound were to form a self-assembled lamellar structure, PXRD would show a series of peaks at low angles corresponding to the repeating distance between the layers. The following table provides an example of the kind of data that could be obtained from a PXRD analysis of a self-assembled this compound system.
Table 2: Example Powder XRD Data for a Self-Assembled Lamellar Phase of this compound This data is hypothetical and illustrates expected diffraction peaks for a layered structure.
| 2θ (°) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |
|---|---|---|---|
| 2.30 | 38.4 | (001) | Primary lamellar spacing |
| 4.60 | 19.2 | (002) | Second-order reflection |
| 6.90 | 12.8 | (003) | Third-order reflection |
This data would indicate a well-ordered lamellar structure with a layer spacing of 38.4 Å, consistent with the extended length of the this compound molecule, and a shorter-range order related to the packing of the alkyl chains within the layers.
Theoretical and Computational Investigations of Octadeca 1,3 Diyne and Diyne Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for exploring the electronic landscape of molecules. nih.govscispace.com For diynes, these methods are used to model reaction pathways, transition state energies, and the fundamental nature of their chemical bonds. rsc.org
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the mechanisms of chemical reactions involving diynes. escholarship.org Computational studies on reactions such as cycloadditions provide a detailed reaction profile, mapping out the energies of reactants, transition states, intermediates, and products. nih.gov This allows researchers to understand the feasibility of a proposed pathway and the factors governing reaction selectivity. escholarship.org
For instance, DFT calculations have been employed to study the mechanisms of nickel-catalyzed intermolecular cycloadditions between diynes and methyleneaziridines. researchgate.net These calculations revealed a preferred catalytic cycle involving oxidative addition, ligand substitution, alkyne insertion, and reductive elimination. researchgate.net One alkyne moiety of the diyne acts as the reactant, while the other serves as a coordinating ligand that promotes the rate-determining step. researchgate.net
Another area of focus is the [2+2+2] cycloaddition of 1,3-butadiynes, which is an efficient method for synthesizing complex carbo- and heterocycles. nih.gov Computational analysis helps to rationalize the chemo- and regioselectivity observed in these reactions. nih.gov The study of cycloadditions is critical as these reactions are well-suited for computational investigation due to their typically well-defined, single-step or two-step mechanisms. nih.gov
Table 1: Key Stages in a Ni-catalyzed Diyne Cycloaddition Reaction Mechanism
| Stage | Description | Role of Diyne Moiety |
|---|---|---|
| Oxidative Addition | The initial step where the metal catalyst inserts into a reactant bond. | One alkyne moiety coordinates to the metal center, promoting this rate-determining step. |
| Ligand Substitution | A ligand on the catalyst is replaced by the diyne substrate. | The diyne molecule displaces another ligand to bind to the catalyst. |
| Alkyne Insertion | The coordinated alkyne inserts into a metal-carbon bond. | One alkyne moiety acts as the reactant, participating in ring expansion. |
| Reductive Elimination | The final step where the product is released and the catalyst is regenerated. | The newly formed cyclic product detaches from the metal center. |
This table provides a generalized overview based on DFT studies of Ni-catalyzed diyne reactions. researchgate.net
The electronic properties of conjugated diynes are governed by their unique π-system. The formation of a single bond between two alkyne groups in a Glaser coupling reaction does not significantly increase electron delocalization or reduce the HOMO-LUMO gap compared to the monomer. nih.gov However, converting the triple bonds to double bonds, creating an enediyne or diene structure, leads to a more effective reduction in the HOMO-LUMO gap, indicating better electronic coupling. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between the HOMO and LUMO (ΔE) is an indicator of kinetic stability; a large gap suggests high stability, whereas a small gap indicates high reactivity. researchgate.netaimspress.com In reactions like Diels-Alder cycloadditions, a smaller HOMO-LUMO energy difference between the diene and dienophile leads to a faster reaction. researchgate.net
Advanced analytical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deeper insights into bonding. ijnc.irresearchgate.net QTAIM analyzes the topology of the electron density to define atomic interactions and characterize bond paths. orientjchem.orgpitt.edu NBO analysis, on the other hand, examines charge delocalization between donor and acceptor orbitals, which is useful for understanding interactions like hydrogen bonding and the nature of orbital overlaps in the diyne system. researchgate.net These methods can quantitatively relate topological descriptors of electron density to chemical bonding concepts. nih.gov
Table 2: Relationship Between Diyne Conjugation and Electronic Properties
| Diyne Linkage Type | HOMO-LUMO Gap (Approx. eV) | Electronic Coupling |
|---|---|---|
| Monomer (Ethynylpyrene) | ~3.4 | Baseline |
| Diyne (Glaser-coupled dimer) | ~3.4 | Weak |
| Enyne | ~3.2 | Moderate |
Data generalized from studies on pyrene-linked systems to illustrate the effect of conjugation on the HOMO-LUMO gap. nih.gov
Molecular Dynamics (MD) Simulations of Diyne-Based Systems
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time based on classical mechanics (Newton's laws of motion). youtube.com This technique is invaluable for studying the conformational dynamics and bulk properties of flexible molecules like Octadeca-1,3-diyne. mdpi.com
For a long-chain molecule, MD simulations can explore the vast conformational space arising from rotations around single bonds in the alkyl chain. youtube.com These simulations can predict the dominant conformations in different environments (e.g., in solution or in the melt), revealing how the molecule folds and interacts with its surroundings. mdpi.com MD is also used to investigate dynamic processes such as the self-assembly of diyne-containing molecules into larger structures or their interaction with surfaces. rsc.org The time scales for molecular motions accessible by MD range from femtoseconds for bond vibrations to microseconds for larger-scale events like protein folding or ligand binding. youtube.com
Multi-Scale Modeling Approaches (QM/MM, DFT/KMC) for Diyne Reactions and Materials
Many chemical processes involve phenomena that span multiple length and time scales, making them computationally challenging to model with a single method. dierk-raabe.commpg.de Multi-scale modeling addresses this by combining different computational techniques, each suited for a specific scale. manchester.ac.uk
One of the most common hybrid methods is the Quantum Mechanics/Molecular Mechanics (QM/MM) approach. nih.govfrontiersin.org In QM/MM simulations of a reaction involving this compound, the chemically active region (the diyne headgroup where bond breaking/formation occurs) is treated with a high-accuracy QM method. frontiersin.org The rest of the system, such as the long, less reactive alkyl chain and any surrounding solvent molecules, is treated with a computationally less expensive MM force field. nih.govnih.gov This partitioning allows for the accurate study of reaction mechanisms in complex environments without the prohibitive cost of a full QM calculation. researchgate.net
For modeling processes over longer timescales, such as the polymerization of diynes or their assembly into materials like graphdiyne, a combination of DFT and Kinetic Monte Carlo (KMC) can be used. mdpi.com DFT calculations provide accurate energy barriers for elementary reaction steps (e.g., diffusion, bond formation). mdpi.com These parameters are then used as input for KMC simulations, which can model the collective evolution of the system over macroscopic time and length scales, predicting the growth and morphology of the resulting material. mdpi.com
Prediction of Structural Conformations and Energetic Stability in Diyne Systems
Computational chemistry can be used to predict the three-dimensional structure and relative stability of different isomers and conformers of this compound. By performing a systematic search of the potential energy surface, quantum chemical methods can identify various stable geometries. nih.gov
For a flexible molecule like this compound, this involves calculating the energy as a function of the torsion angles along the C-C single bonds of the fourteen-carbon alkyl tail. The results of these calculations can identify the global minimum energy conformation (the most stable structure) as well as other low-energy local minima. mdpi.com These calculations are critical for understanding how the molecule's shape influences its physical properties and reactivity. The photophysical properties of conjugated systems like diynes can be dramatically impacted by both the length of the chain and the conformational effects of terminal groups. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyleneaziridine |
| Graphdiyne |
| Phenylacetylene |
| Ethynylpyrene |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
